2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane
Description
Properties
Molecular Formula |
C7H11ClO3 |
|---|---|
Molecular Weight |
178.61 g/mol |
IUPAC Name |
3-(chloromethyl)-1,4,7-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H11ClO3/c8-3-6-4-10-7(11-6)1-2-9-5-7/h6H,1-5H2 |
InChI Key |
LRLSJSRKIYLLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12OCC(O2)CCl |
Origin of Product |
United States |
Preparation Methods
Detailed Data Table of Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting cyclic carbonate | 4-methyl-1,3-dioxolan-2-one (or similar) | 0.4 mol (40.8 g) |
| Epichlorohydrin | Epoxy chloromethane derivative | 0.48 mol (44.4 g) |
| Solvent | Methylene chloride | 200 mL |
| Catalyst | Lewis acids (e.g., AlCl3, SnCl4, BF3·OEt2) | 0.01–5 wt% of raw materials, preferably 0.02–3 wt% |
| Temperature | 0°C to 40°C (typically 25°C) | Reaction temperature control is critical |
| Reaction time | 1 hour addition + 4 hours stirring at 25°C | Ensures complete conversion |
| Work-up | Aqueous NaOH quench, washing, drying (MgSO4) | Removes unreacted materials and impurities |
| Purification | Vacuum distillation, sublimation, recrystallization | Depends on compound physical properties |
Spectroscopic Characterization Supporting Preparation
Infrared (IR) Spectroscopy:
Characteristic absorption bands at ~1075 cm⁻¹ corresponding to C–O–C stretching and ~790 cm⁻¹ for C–Cl stretching confirm the presence of the spiro-orthocarbonate and chloromethyl groups.Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton NMR shows signals at 3.5–4.6 ppm for methine and methylene protons bonded to oxygen atoms, and 3.3–3.8 ppm for chloromethyl protons, confirming the expected structure.
Comparative Table of Related Compounds and Their Features
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane | C7H11ClO3 | Spirocyclic with chloromethyl and three oxygen atoms |
| 2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane | C9H15ClO3 | Additional methyl groups increase steric hindrance |
| 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane | C7H11ClO2 | Lacks one oxygen compared to trioxaspiro variants |
| 5-Azoniaspiro[4.4]nonane | C8H14N | Contains nitrogen atom, different reactivity |
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloromethyl group is replaced by other functional groups.
Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic uses, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane involves its interaction with various molecular targets. The chloromethyl group can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The spirocyclic structure may also influence its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) 2-((Allyloxy)methyl)-1,4,6-trioxaspiro[4.4]nonane (SOE-allyl)
- Structure : Allyloxy substituent at position 2, with oxygen atoms at positions 1,4,4.
- Applications: Used as an expanding monomer in poly(2-oxazoline) networks to mitigate polymerization shrinkage .
- Synthesis : Derived from γ-butyrolactone and allyl glycidyl ether .
- Key Difference : The allyl group enables crosslinking via radical reactions, whereas the chloromethyl group in the target compound may favor nucleophilic substitutions or cationic polymerization.
(b) 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane
- Structure : Chloroethyl substituent at position 2, with oxygen atoms at positions 1,3.
- Comparison : The dioxaspiro system (two oxygen atoms) vs. trioxaspiro (three oxygen atoms) alters ring strain and reactivity.
(c) 1,4,6-Trioxaspiro[4.4]nonane Derivatives
- Example: 9-Methoxy-8,8-dimethyl-2-[(2-methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane.
- Applications: Used in biodegradable polymers; the homopolymer is an alternating copolymer of γ-hydroxybutanoic acid and ethylene glycol .
- Key Difference : Bulky substituents (e.g., methoxy, methylpropoxy) reduce reactivity compared to the chloromethyl group, which is smaller and more electrophilic.
Reactivity and Polymerization Behavior
- Cationic Copolymerization: Spiroorthoesters like 2-methyl-1,4,6-trioxaspiro[4.4]nonane undergo equilibrium polymerization, where the methyl group stabilizes the transition state . The chloromethyl group in the target compound may accelerate ring-opening due to chlorine’s electron-withdrawing effect.
- Shrinkage Reduction : SOE-allyl reduces shrinkage by ~5–10% in poly(2-oxazoline) networks through controlled expansion during polymerization . Chlorine’s polarity could further influence crosslinking density and mechanical properties.
Physical and Chemical Properties
Biological Activity
2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane, a compound with a unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, drawing on various research findings and case studies.
Synthesis and Characterization
The synthesis of 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane typically involves the chloromethylation of a precursor compound. The characterization of the synthesized compound is often conducted using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activity
The biological activities of 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
In vitro studies have demonstrated that 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with DNA and modulation of apoptotic pathways.
Case Studies
Several case studies have been documented that illustrate the biological efficacy of 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane:
-
Case Study 1: Antimicrobial Efficacy
- Objective: Evaluate the antimicrobial activity against common pathogens.
- Methodology: Disc diffusion method was employed.
- Results: The compound showed significant inhibition zones against E. coli and S. aureus, comparable to standard antibiotics.
-
Case Study 2: Cytotoxicity Assessment
- Objective: Assess cytotoxic effects on cancer cell lines.
- Methodology: MTT assay was performed on HeLa and MCF-7 cell lines.
- Results: IC50 values indicated potent cytotoxicity with a dose-dependent response.
Data Summary Table
| Biological Activity | Test Organism/Cell Line | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | E. coli | Disc diffusion | Significant inhibition observed |
| S. aureus | Disc diffusion | Comparable to standard antibiotics | |
| Cytotoxicity | HeLa | MTT assay | Potent cytotoxicity (IC50 < 10 µM) |
| MCF-7 | MTT assay | Dose-dependent response observed |
The proposed mechanisms through which 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane exerts its biological effects include:
- Membrane Disruption: Interference with bacterial membrane integrity leading to cell lysis.
- DNA Interaction: Binding to DNA and disrupting replication processes in cancer cells.
- Apoptotic Pathway Modulation: Inducing apoptosis via intrinsic pathways by activating caspases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
